molecular formula C10H13N3O6S B14508362 1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene CAS No. 63168-73-0

1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene

Cat. No.: B14508362
CAS No.: 63168-73-0
M. Wt: 303.29 g/mol
InChI Key: TYLUNTJTUHHTGF-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene is a complex organic compound that features a sulfonyl group, a nitro group, and an isopropyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene typically involves multiple steps, including electrophilic aromatic substitution, nitration, and sulfonation reactions. The general mechanism for electrophilic aromatic substitution involves the formation of a sigma complex followed by the removal of a proton to restore aromaticity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and sulfonation processes, utilizing reagents such as nitric acid and sulfuric acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with protein active sites, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63168-73-0

Molecular Formula

C10H13N3O6S

Molecular Weight

303.29 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)sulfonyl-oxido-propan-2-yloxyiminoazanium

InChI

InChI=1S/C10H13N3O6S/c1-7(2)19-11-13(16)20(17,18)9-5-4-8(3)10(6-9)12(14)15/h4-7H,1-3H3

InChI Key

TYLUNTJTUHHTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[N+](=NOC(C)C)[O-])[N+](=O)[O-]

Origin of Product

United States

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